molecular formula C14H12OS B103045 Phenacyl phenyl sulfide CAS No. 16222-10-9

Phenacyl phenyl sulfide

Cat. No. B103045
CAS RN: 16222-10-9
M. Wt: 228.31 g/mol
InChI Key: MRLUWCIEBHJONW-UHFFFAOYSA-N
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Patent
US07994205B2

Procedure details

To a suspension of 2-bromoacetophenone (10 g) and potassium carbonate (7.1 g) in ethanol (150 mL) was added thiophenol (5.2 mL) under ice-cooling, and the mixture was stirred at room temperature for 12 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine in this order, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=15:1) to give the title compound as yellow crystals (yield 11 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].C(=O)([O-])[O-].[K+].[K+].[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(O)C>[C:5]1([C:3](=[O:4])[CH2:2][S:23][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
7.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CSC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.